molecular formula C20H39NO3 B099581 2-Amino-2-oxoethyl stearate CAS No. 16509-77-6

2-Amino-2-oxoethyl stearate

Cat. No. B099581
CAS RN: 16509-77-6
M. Wt: 341.5 g/mol
InChI Key: XDJMWTMWHKGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-oxoethyl stearate, also known as AOES, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of stearic acid, a common fatty acid found in animal and vegetable fats. AOES has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 2-Amino-2-oxoethyl stearate is not fully understood, but it is thought to involve the disruption of bacterial cell membranes. This may be due to the presence of the amino and oxoethyl groups in the molecule, which may interact with the lipid bilayer of the cell membrane.

Biochemical And Physiological Effects

2-Amino-2-oxoethyl stearate has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and antioxidant properties, it has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases. Additionally, 2-Amino-2-oxoethyl stearate has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Amino-2-oxoethyl stearate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments.
However, there are also limitations to the use of 2-Amino-2-oxoethyl stearate in laboratory experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, it may not be effective against all types of bacteria, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 2-Amino-2-oxoethyl stearate. One area of interest is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential uses in the treatment of various diseases. Finally, studies could investigate the effects of 2-Amino-2-oxoethyl stearate on different types of cells and tissues, in order to better understand its potential uses in different areas of research.

Synthesis Methods

2-Amino-2-oxoethyl stearate can be synthesized through a process known as esterification. This involves reacting stearic acid with an amine, such as ethanolamine, in the presence of a catalyst. The resulting product is 2-Amino-2-oxoethyl stearate, which can be purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

2-Amino-2-oxoethyl stearate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 2-Amino-2-oxoethyl stearate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

properties

CAS RN

16509-77-6

Product Name

2-Amino-2-oxoethyl stearate

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

(2-amino-2-oxoethyl) octadecanoate

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H2,21,22)

InChI Key

XDJMWTMWHKGSEB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)N

Other CAS RN

16509-77-6

Origin of Product

United States

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